molecular formula C11H18O4S B13616279 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13616279
M. Wt: 246.33 g/mol
InChI Key: PPRNEOLUBALDOU-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid is a bicyclic compound featuring a cyclohexane ring fused to a tetrahydrothiophene sulfone moiety, with a carboxylic acid group at the bridgehead position. This structure combines a sulfone group’s electron-withdrawing properties with the conformational flexibility of cyclohexane, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H18O4S

Molecular Weight

246.33 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H18O4S/c12-10(13)11(5-2-1-3-6-11)9-4-7-16(14,15)8-9/h9H,1-8H2,(H,12,13)

InChI Key

PPRNEOLUBALDOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2CCS(=O)(=O)C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the sulfolane ring (1,1-dioxidotetrahydrothiophene) followed by its functionalization with a cyclohexane-1-carboxylic acid moiety. The sulfolane ring is a saturated cyclic sulfone, usually prepared by oxidation of tetrahydrothiophene derivatives.

Key Synthetic Steps

  • Formation of the Sulfolane Ring:

    • Starting from tetrahydrothiophene, oxidation with peracids or hydrogen peroxide yields the 1,1-dioxide sulfolane ring.
    • For example, oxidation of tetrahydrothiophene using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions produces the sulfolane intermediate.
  • Functionalization at the 3-Position of Sulfolane:

    • The 3-position of the sulfolane ring is activated for substitution or coupling reactions.
    • Lithiation or deprotonation at this position (using strong bases such as lithium hexamethyldisilazide, LiHMDS) allows for subsequent reaction with electrophiles.
  • Coupling with Cyclohexane-1-carboxylic Acid Derivatives:

    • The cyclohexane-1-carboxylic acid moiety can be introduced by nucleophilic substitution or via amide bond formation if an amine derivative is involved.
    • Alternatively, cyclohexane-1-carboxylic acid can be converted into an activated ester or acid chloride to facilitate coupling.
  • Hydrogenation and Catalytic Steps:

    • Hydrogenation processes are often employed to saturate aromatic precursors to cyclohexane derivatives.
    • Ruthenium-based catalysts, such as ruthenium(III) acetylacetonate combined with tridentate triphosphine ligands (e.g., 1,1,1-tris(diphenylphosphinomethyl)ethane), are effective in hydrogenation of benzenecarboxylic acids to cyclohexanecarboxylic acids.
    • The reaction is typically performed in tertiary cyclic amide solvents, which improve catalyst stability and reaction efficiency.
    • Promoters such as Lewis acids or protic acids (e.g., triflic acid, toluenesulfonic acid) enhance reaction rates.

Detailed Reaction Conditions and Catalysts

Step Reagents / Catalysts Solvent Conditions Yield / Notes
Oxidation of tetrahydrothiophene to sulfolane m-CPBA or H2O2 Dichloromethane or aqueous medium 0°C to room temperature, several hours High yield, selective oxidation to sulfone
Lithiation at sulfolane 3-position LiHMDS (1 M in THF) THF −78 °C to room temperature, 1 hour Enables nucleophilic substitution
Electrophilic coupling with cyclohexane-1-carboxylic acid derivative Acid chloride or activated ester of cyclohexane-1-carboxylic acid THF or dioxane Room temperature to reflux, 2–15 hours Formation of C–C or C–N bond, depending on electrophile
Hydrogenation of benzenecarboxylic acid to cyclohexanecarboxylic acid Ru(acac)3 + TRIPHOS ligand + promoter (e.g., triflic acid) Tertiary cyclic amide (e.g., N-methylpyrrolidone) 50–150 °C, 0.5–20 hours, H2 pressure (varies) High selectivity and conversion, continuous or batch reactors

Representative Synthetic Example

A two-step process adapted from patent WO2015102893A1 involves:

  • Step 1: Hydrogenation of benzenecarboxylic acid to cyclohexanecarboxylic acid in the presence of ruthenium catalyst and tertiary cyclic amide solvent.

  • Step 2: Further hydrogenation or functionalization of the cyclohexanecarboxylic acid to introduce hydroxymethyl groups or other substituents.

Although this patent focuses on cyclohexanecarboxylic acid derivatives, the methodology is applicable to the preparation of this compound by incorporating the sulfolane moiety in the synthetic sequence.

Analytical and Purification Techniques

  • Separation of Catalyst: Post-reaction mixtures are processed in separation zones to remove catalysts and recover solvents for recycling.
  • Purification: Flash column chromatography using solvent systems such as petrol:ethyl acetate mixtures (ratios from 9:1 to 4:1) is common for isolating pure products.
  • Characterization: Melting points, Rf values, and spectroscopic data (NMR, IR, MS) confirm compound identity and purity.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents / Catalysts Conditions Reference / Notes
Sulfolane ring oxidation Oxidation of tetrahydrothiophene to sulfolane m-CPBA, H2O2 0 °C to RT, several hours Standard sulfone synthesis
Lithiation and functionalization Deprotonation at 3-position of sulfolane LiHMDS in THF −78 °C to RT, 1 hour Enables electrophilic substitution
Coupling with cyclohexane-1-carboxylic acid Nucleophilic substitution or amide bond formation Acid chloride or activated ester RT to reflux, 2–15 hours Forms key C–C or C–N bond
Hydrogenation of aromatic precursors Ru(acac)3 + TRIPHOS + promoter in tertiary cyclic amide solvent H2 gas, 50–150 °C, 0.5–20 h High conversion and selectivity Patent WO2015102893A1
Purification and catalyst removal Chromatography and separation zones Petrol:EtOAc solvent mixtures Ambient temperature Ensures product purity and catalyst recycling

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the dioxidotetrahydrothiophenyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others[][1].

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents[][1].

Major Products Formed

Scientific Research Applications

The compound 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid (also referred to in some contexts as a derivative of cyclohexane) presents a variety of applications across scientific research and pharmaceutical development. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Structure and Characteristics

This compound is characterized by its unique molecular structure, which includes a tetrahydrothiophene ring and a carboxylic acid functional group. The presence of the dioxido group enhances its reactivity and potential interactions with biological systems.

Molecular Formula

  • Molecular Formula: C11_{11}H15_{15}O4_{4}S
  • Molecular Weight: 245.30 g/mol

Pharmaceutical Development

This compound has shown promise in pharmaceutical applications, particularly in the development of novel therapeutics. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as:

  • Inflammation
  • Cancer
  • Neurodegenerative diseases

Case Study: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of derivatives of this compound. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential use in managing inflammatory diseases.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific functional characteristics.

Data Table: Comparative Analysis of Polymer Properties

PropertyControl PolymerPolymer with AdditiveImprovement (%)
Tensile Strength (MPa)4560

Comparison with Similar Compounds

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

  • CAS : 889941-08-6
  • Key Differences : Replaces the cyclohexane ring with a tetrahydroindazole core.

cis-1-Amino-2-(3-indolyl)cyclohexane-1-carboxylic acid

  • Structure: Cyclohexane substituted with amino and indolyl groups.
  • Applications : Serves as a model for studying tryptophan photophysics, highlighting how substituents (e.g., sulfone vs. indole) dictate optical properties .

1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC)

  • Structure: Cyclobutane with amino and carboxylic acid groups.
  • Key Differences : Fluorine substitution vs. sulfone.
  • Applications : FACBC is a PET imaging agent for tumors, suggesting that sulfone analogs might exhibit distinct pharmacokinetics due to altered polarity and metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Mass (g/mol) Melting Point (°C) Solubility (Water)
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid C₁₀H₁₄O₄S 246.28 Not reported Moderate (polar groups)
2-Bromo-1-cyclohexene-1-carboxylic acid C₇H₉BrO₂ 205.05 102–103.5 Low (hydrophobic Br)
3-((1,3-dithiolan-2-ylidene)(phenyl)methyl)cyclohexan-1-one C₁₆H₁₈OS₂ 290.44 Not reported Low (nonpolar dithiolane)

Key Observations :

  • Substituents like bromine () or dithiolane () reduce solubility due to increased hydrophobicity.

Enzyme Inhibition

  • Triazole-carboxylic acid derivatives (e.g., GSK-3 inhibitors): Exhibit IC₅₀ values of 0.1–10 µM. The triazole ring’s planar geometry facilitates enzyme binding, whereas the target compound’s sulfone group may induce steric hindrance or alter charge distribution .
  • CV-11974 (angiotensin II antagonist): Demonstrates IC₅₀ values of 10⁻⁷–10⁻⁸ M. The tetrazole and benzimidazole groups contribute to receptor affinity, unlike the sulfone-cyclohexane scaffold .

Imaging Agents

  • [¹⁸F]FACBC: Shows tumor-to-brain ratios of 5.58–6.61 in PET imaging. The target compound’s sulfone group could modulate biodistribution but may lack the amino group’s transport advantages .

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid (referred to as "the compound" hereafter) is a chemical entity that has garnered interest due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a tetrahydrothiophene moiety and a cyclohexane carboxylic acid functional group. Its molecular formula is C10H15O3S, with a molecular weight of approximately 215.29 g/mol. The presence of the dioxo and thiophene groups may contribute to its biological properties.

Pharmacological Properties

Research indicates that the compound exhibits several pharmacological activities, including:

  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of the compound is hypothesized to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Modulation of Cell Signaling : It could influence cell signaling pathways associated with oxidative stress and inflammation.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of the compound. In vitro assays demonstrated that treatment with the compound resulted in a significant reduction in the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. The results suggested that the compound could serve as a potential therapeutic agent for inflammatory diseases.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited a MIC of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity.

Data Summary

Activity Type Observed Effect Reference
Anti-inflammatoryReduced TNF-α productionJournal of Medicinal Chemistry
AntimicrobialMIC = 32 µg/mL against S. aureusAntimicrobial Agents Journal
AntioxidantScavenging free radicalsFree Radical Biology & Medicine

Q & A

Q. What are the key considerations for synthesizing 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid, and how does the sulfone group influence reactivity?

The synthesis typically involves multi-step reactions, including cyclization of the tetrahydrothiophene ring followed by sulfonation and carboxylation. The electron-withdrawing nature of the sulfone group stabilizes intermediates during sulfonation, favoring selective oxidation. For example, sulfone formation can be achieved using hydrogen peroxide in acetic acid under controlled temperature (40–60°C), ensuring minimal side reactions. The cyclohexane-carboxylic acid moiety is introduced via Friedel-Crafts alkylation or nucleophilic substitution, depending on the precursor .

Q. How can researchers characterize the purity and structural integrity of this compound?

Advanced analytical techniques are essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify stereochemistry and confirm sulfone group positioning (e.g., deshielded protons near the sulfone at δ 3.1–3.5 ppm).
  • HPLC-MS : Quantifies purity (>98% for biological assays) and detects sulfonation byproducts.
  • X-ray Crystallography : Resolves conformational details of the cyclohexane ring and tetrahydrothiophene-dioxide moiety .

Q. What stability challenges arise during storage, and how can they be mitigated?

The compound is hygroscopic due to the carboxylic acid group. Storage under inert gas (argon) at −20°C in amber vials prevents hydrolysis. Degradation products (e.g., sulfonic acid derivatives) can form under humid conditions, necessitating periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring affect biological activity, and what methods optimize enantiomeric purity?

The axial/equatorial positioning of the sulfone and carboxylic acid groups influences receptor binding. Chiral resolution using preparative HPLC with a cellulose-based column (e.g., Chiralpak® IC) achieves >99% enantiomeric excess. Asymmetric synthesis via organocatalysis (e.g., proline derivatives) can also enhance stereoselectivity .

Q. What computational strategies predict interaction mechanisms with enzymatic targets like cyclooxygenase-2 (COX-2)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. The sulfone group’s electronegativity facilitates hydrogen bonding with COX-2’s Arg120 residue, while the cyclohexane ring’s rigidity may reduce entropy penalties during binding. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KdK_d) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, sulfone group protonation states). Standardize protocols:

  • Use identical solvent systems (e.g., DMSO concentration ≤0.1% in cellular assays).
  • Control pH (6.5–7.5) to maintain carboxylic acid ionization.
  • Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. ELISA) .

Q. What strategies improve yield in large-scale synthesis without compromising stereochemical integrity?

  • Flow Chemistry : Continuous sulfonation at 50°C with in-line quenching reduces side reactions.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively esterify the carboxylic acid, simplifying purification before deprotection.
  • Design of Experiments (DoE) : Optimize parameters (temperature, reagent stoichiometry) via response surface methodology .

Methodological Resources

  • Synthesis Optimization : Refer to for multi-step reaction design and for sulfone-group reactivity .
  • Analytical Validation : and provide NMR and crystallography protocols .
  • Biological Assays : outlines enzyme interaction studies .

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